Cas no 2171863-11-7 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid
- 2171863-11-7
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid
- EN300-1544478
-
- インチ: 1S/C23H23F3N2O5/c1-13(21(30)31)11-27-20(29)10-19(23(24,25)26)28-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: ZRPUIAFDDJUILQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(NCC(C(=O)O)C)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
計算された属性
- せいみつぶんしりょう: 464.15590632g/mol
- どういたいしつりょう: 464.15590632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1544478-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1544478-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1544478-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1544478-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1544478-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1544478-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1544478-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1544478-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1544478-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1544478-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylpropanoic acid |
2171863-11-7 | 1000mg |
$3368.0 | 2023-09-25 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acidに関する追加情報
Recent Advances in the Study of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid (CAS: 2171863-11-7)
The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid (CAS: 2171863-11-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluorobutyl and fluorenylmethoxycarbonyl (Fmoc) groups, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents.
One of the key areas of research focuses on the compound's role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids, and its incorporation into this molecule enhances its utility in peptide chain elongation. Researchers have demonstrated that 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid exhibits improved stability and reactivity under standard SPPS conditions, making it a valuable tool for synthesizing complex peptides with high purity and yield.
In addition to its synthetic applications, recent investigations have highlighted the compound's potential in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Studies have shown that derivatives of this compound exhibit promising activity against specific enzyme targets, such as proteases and kinases, which are implicated in various diseases, including cancer and inflammatory disorders. These findings underscore the compound's versatility as a scaffold for developing new therapeutic agents.
Another notable advancement is the use of this compound in the development of prodrugs. Researchers have successfully conjugated it with bioactive molecules to improve their pharmacokinetic properties. For instance, a recent study reported the synthesis of a prodrug using 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid as a linker, which demonstrated enhanced cellular uptake and controlled release of the active drug in vitro. This approach holds great promise for overcoming challenges related to drug delivery and bioavailability.
Despite these promising developments, challenges remain in optimizing the synthesis and application of this compound. Current research efforts are directed toward improving its scalability and cost-effectiveness, as well as exploring its potential in other areas, such as materials science and diagnostics. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.
In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylpropanoic acid (CAS: 2171863-11-7) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for peptide synthesis, drug development, and prodrug design. Ongoing research is likely to uncover additional applications and further solidify its role in advancing the field.
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